5-[(Dimethylamino)sulfonyl]-2-morpholin-4-ylbenzoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Dimethylamino)sulfonyl]-2-morpholin-4-ylbenzoic acid typically involves the reaction of the corresponding sulfonic acid with phosphorus oxychloride (POCl₃) at room temperature . This reaction forms the sulfonyl chloride intermediate, which is then reacted with morpholine to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same principles as laboratory synthesis. The reaction conditions are optimized for higher yields and purity, often involving controlled environments and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
5-[(Dimethylamino)sulfonyl]-2-morpholin-4-ylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can react with primary and secondary amines to form stable sulfonamide adducts.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents vary depending on the desired outcome.
Common Reagents and Conditions
Phosphorus Oxychloride (POCl₃): Used in the initial synthesis to form the sulfonyl chloride intermediate.
Morpholine: Reacts with the sulfonyl chloride intermediate to form the final product.
Major Products Formed
The primary product formed from these reactions is this compound itself. Other products may include various sulfonamide derivatives depending on the specific amines used in substitution reactions .
Scientific Research Applications
5-[(Dimethylamino)sulfonyl]-2-morpholin-4-ylbenzoic acid is widely used in scientific research, particularly in:
Proteomics: Used as a reagent for labeling and modifying proteins, aiding in protein sequencing and analysis.
Biochemistry: Employed in the study of enzyme mechanisms and interactions due to its ability to form stable adducts with amino groups.
Industry: Utilized in the synthesis of various chemical intermediates and as a reagent in analytical chemistry.
Mechanism of Action
The mechanism of action of 5-[(Dimethylamino)sulfonyl]-2-morpholin-4-ylbenzoic acid involves its ability to react with primary and secondary amines to form stable sulfonamide adducts . This reaction is facilitated by the sulfonyl chloride group, which acts as an electrophile, reacting with nucleophilic amines . The resulting sulfonamide adducts are stable and can be used in various biochemical applications .
Comparison with Similar Compounds
Similar Compounds
Dansyl Chloride:
Dansyl Amide: A derivative of dansyl chloride, used in similar biochemical applications.
Uniqueness
5-[(Dimethylamino)sulfonyl]-2-morpholin-4-ylbenzoic acid is unique due to its specific structure, which includes a morpholine ring. This structural feature provides distinct chemical properties and reactivity compared to other sulfonyl chloride derivatives .
Properties
IUPAC Name |
5-(dimethylsulfamoyl)-2-morpholin-4-ylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O5S/c1-14(2)21(18,19)10-3-4-12(11(9-10)13(16)17)15-5-7-20-8-6-15/h3-4,9H,5-8H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPWUQSGBMUBVDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC(=C(C=C1)N2CCOCC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
790271-10-2 |
Source
|
Record name | 5-(dimethylsulfamoyl)-2-(morpholin-4-yl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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